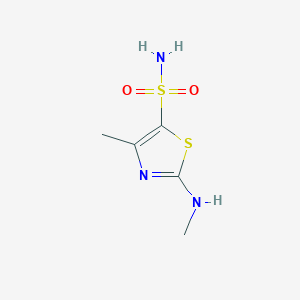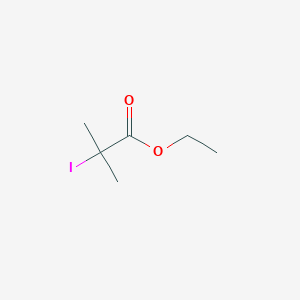![molecular formula C9H10N2 B1600858 5,7-Diméthyl-1H-pyrrolo[2,3-c]pyridine CAS No. 91873-09-5](/img/structure/B1600858.png)
5,7-Diméthyl-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
“5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . This compound is sold by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
The molecular structure of “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” includes a pyrrole ring and a pyrazine ring . The compound was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine”, have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” were analyzed using FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
Applications De Recherche Scientifique
Activité antimicrobienne
Le squelette de pyrrolopyrazine, qui comprend le « 5,7-diméthyl-1H-pyrrolo[2,3-c]pyridine », a été identifié comme ayant des propriétés antimicrobiennes significatives. Ce composé a été utilisé dans le développement de nouveaux agents antimicrobiens qui ciblent les souches résistantes de bactéries et autres agents pathogènes .
Applications anti-inflammatoires
Les chercheurs ont exploré le potentiel anti-inflammatoire des dérivés de pyrrolopyrazine. Ces composés peuvent être conçus pour moduler les voies inflammatoires, offrant des options thérapeutiques pour les maladies caractérisées par une inflammation chronique .
Utilisations antivirales
Les caractéristiques structurelles du « this compound » en font un candidat pour le développement de médicaments antiviraux. Sa capacité à interférer avec les processus de réplication virale en fait une molécule précieuse dans la lutte contre les infections virales .
Propriétés antifongiques
Semblable à ses applications antibactériennes, ce composé a montré un potentiel prometteur dans l’inhibition de la croissance de divers champignons, ouvrant la voie au développement de nouveaux médicaments antifongiques .
Effets antioxydants
Les dérivés de pyrrolopyrazine présentent des activités antioxydantes, qui sont cruciales pour protéger les cellules du stress oxydatif. Cette propriété est bénéfique pour prévenir les maladies associées aux dommages oxydatifs .
Activité antitumorale et inhibitrice de la kinase
Les dérivés de « this compound » auraient des activités antitumorales. Ils agissent comme des inhibiteurs de la kinase, perturbant les voies de signalisation qui sont souvent dysrégulées dans les cellules cancéreuses. Cela en fait des candidats potentiels pour la thérapie anticancéreuse .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
Its molecular weight is 21508 , which suggests that it may have good bioavailability
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound has potent anti-cancer effects.
Analyse Biochimique
Biochemical Properties
5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in cell proliferation, differentiation, and angiogenesis. The compound’s ability to inhibit FGFRs suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving FGFRs. By inhibiting FGFR activity, the compound can reduce cell proliferation and induce apoptosis in cancer cells . Additionally, it affects gene expression and cellular metabolism, further contributing to its potential therapeutic effects.
Molecular Mechanism
At the molecular level, 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine exerts its effects through binding interactions with FGFRs. This binding inhibits the receptor’s tyrosine kinase activity, preventing downstream signaling that promotes cell growth and survival . The compound’s ability to inhibit FGFRs highlights its potential as a targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained inhibition of FGFR activity
Dosage Effects in Animal Models
The effects of 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining an optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand these pathways for developing safe and effective therapeutic strategies .
Transport and Distribution
Within cells and tissues, 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can enhance its therapeutic effects by ensuring it reaches its intended site of action .
Propriétés
IUPAC Name |
5,7-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-8-3-4-10-9(8)7(2)11-6/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULOKIALAXIBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534321 | |
| Record name | 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91873-09-5 | |
| Record name | 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)
![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)

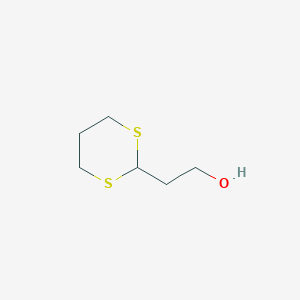


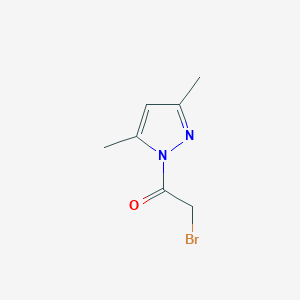
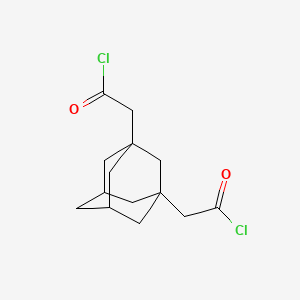

![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)
